1-m-Tolylamino-cyclohexanecarboxylic acid
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Overview
Description
1-m-tolylamino cyclohexanecarboxylic acid is an organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . It is a derivative of cyclohexanecarboxylic acid, where the carboxylic acid group is attached to a cyclohexane ring, and an m-tolylamino group is attached to the cyclohexane ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-m-tolylamino cyclohexanecarboxylic acid involves several steps. One common method includes the reaction of cyclohexanecarboxylic acid with m-toluidine under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-m-tolylamino cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-m-tolylamino cyclohexanecarboxylic acid is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 1-m-tolylamino cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-m-tolylamino cyclohexanecarboxylic acid can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid: The parent compound, which lacks the m-tolylamino group.
m-tolylamino derivatives: Compounds with similar structures but different functional groups attached to the cyclohexane ring.
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(3-methylanilino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H19NO2/c1-11-6-5-7-12(10-11)15-14(13(16)17)8-3-2-4-9-14/h5-7,10,15H,2-4,8-9H2,1H3,(H,16,17) |
InChI Key |
WDKYOBYTNIIDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2(CCCCC2)C(=O)O |
Origin of Product |
United States |
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